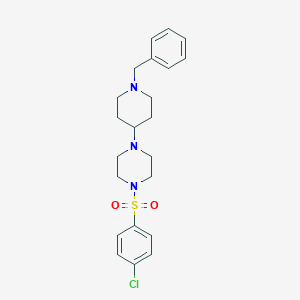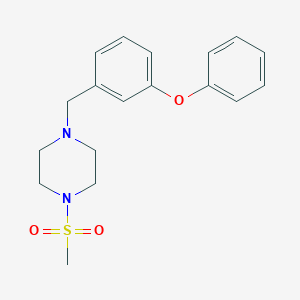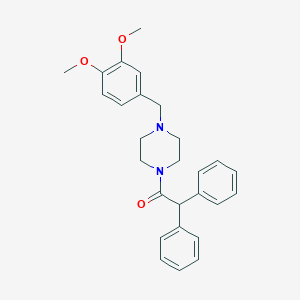
N-(1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-yl)-3-(pyrrolidin-1-yl)propanamide, commonly referred to as BPAP, is a chemical compound that has been found to have a range of potential applications in scientific research. BPAP is a synthetic compound that was first developed in the 1990s and has since been the subject of a number of studies exploring its potential uses in various fields.
Mécanisme D'action
The mechanism of action of BPAP is not fully understood, but it is thought to involve the modulation of dopamine receptors in the brain. BPAP has been found to bind to both D1 and D2 dopamine receptors, which may contribute to its effects on dopamine release.
Biochemical and Physiological Effects:
BPAP has been found to have a range of biochemical and physiological effects, including increased dopamine release, increased locomotor activity, and decreased anxiety-like behavior. These effects have been observed in animal studies and suggest that BPAP may have potential as a treatment for a range of neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPAP in lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with a high degree of purity. This makes it easier to conduct experiments and ensures that the results are reliable. However, one limitation of using BPAP is that its mechanism of action is not fully understood, which means that further research is needed to fully explore its potential applications.
Orientations Futures
There are a number of potential future directions for research on BPAP. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Further studies are needed to explore the efficacy of BPAP in these conditions and to better understand its mechanism of action. Other potential areas of research include the development of new synthetic compounds based on the structure of BPAP, as well as the exploration of its potential applications in other fields such as agriculture and environmental science.
Méthodes De Synthèse
The synthesis of BPAP involves the reaction of 3-(pyrrolidin-1-yl)propanoic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting compound is then purified through a series of steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
BPAP has been found to have a range of potential applications in scientific research. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and depression. Studies have shown that BPAP can increase the release of dopamine in the brain, which may help to alleviate symptoms of these conditions.
Propriétés
Formule moléculaire |
C14H18N2O3 |
|---|---|
Poids moléculaire |
262.3 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-yl)-3-pyrrolidin-1-ylpropanamide |
InChI |
InChI=1S/C14H18N2O3/c17-14(5-8-16-6-1-2-7-16)15-11-3-4-12-13(9-11)19-10-18-12/h3-4,9H,1-2,5-8,10H2,(H,15,17) |
Clé InChI |
NTFSZUGSWQDIKB-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
C1CCN(C1)CCC(=O)NC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,3-Dimethoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B249192.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B249193.png)


![(3-Chloro-phenyl)-[4-(2,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249199.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B249202.png)




![(3,4-Dimethoxy-phenyl)-[4-(4-methoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249211.png)

